molecular formula C16H23N3O2 B11795302 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole

5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole

Cat. No.: B11795302
M. Wt: 289.37 g/mol
InChI Key: KCURVVPNOCIWPM-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group and an isobutyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-diethoxybenzaldehyde with isobutyl hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is unique due to its specific combination of a 3,4-diethoxyphenyl group and an isobutyl group attached to the triazole ring. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H23N3O2/c1-5-20-13-8-7-12(10-14(13)21-6-2)16-17-15(18-19-16)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18,19)

InChI Key

KCURVVPNOCIWPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)CC(C)C)OCC

Origin of Product

United States

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